molecular formula C26H36O11 B200982 Secoisolariciresinol monoglucoside CAS No. 63320-67-2

Secoisolariciresinol monoglucoside

Cat. No. B200982
CAS RN: 63320-67-2
M. Wt: 524.6 g/mol
InChI Key: DRLPXFRWJUZTMG-UHFFFAOYSA-N
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Description

Secoisolariciresinol monoglucoside is a natural lignan compound found in several plants . It is present in some cereals, such as rye , and is also found in the seeds of Linum usitatissimum L .


Molecular Structure Analysis

Secoisolariciresinol monoglucoside has a molecular formula of C26H36O11 and a molecular weight of 524.6 g/mol . Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . The molecule contains a total of 75 bonds, including 39 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 5 hydroxyl groups, 2 aromatic hydroxyls, 2 primary alcohols, 3 secondary alcohols, 2 aliphatic ethers, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

Secoisolariciresinol monoglucoside has a molecular weight of 524.6 g/mol . It has a XLogP3-AA value of 0.9, indicating its lipophilicity . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . It also has 12 rotatable bonds .

Scientific Research Applications

Application Summary

SMG is a key intermediate in the biosynthesis of secoisolariciresinol diglucoside (SDG) in flax . SDG is a lignan, a type of phenolic compound that is widely distributed in the plant kingdom .

Methods of Application

The formation of SMG and SDG in flax is controlled by a gene called UGT74S1 . This gene encodes an enzyme that glucosylates secoisolariciresinol (SECO) into SMG and then into SDG .

Results or Outcomes

UGT74S1 was found to be the key player in controlling SECO glucosylation into SDG in flax . Two other genes, UGT74S4 and UGT74S3, were also found to glucosylate SECO into SMG, but they failed to produce SDG .

Health Sciences

Application Summary

SMG, as a precursor of SDG, is of interest due to the health-promoting activities of SDG . The gut microbiota plays an important role in the biotransformation of dietary lignans like SMG into enterolignans .

Methods of Application

In a study, SMG was fermented with human gut microbiota in anaerobic or micro-aerobic environments at different time points . The samples derived from microbial transformation were analyzed using an untargeted metabolomics approach for metabolite identification .

Results or Outcomes

Nine metabolites were identified and synthesized . Five of these microbial metabolites exerted potential osteogenic effects similar to those of SMG or even better .

Safety And Hazards

Secoisolariciresinol monoglucoside is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . During combustion, it may emit irritant fumes .

Future Directions

Understanding the biosynthetic pathway of SDG and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content . Since SDG, the predominant lignan in flaxseed, is a glycosylated lignan, future research could focus on investigating the genes involved in secoisolariciresinol glycosylation . These genes could be used to produce new cultivars with a novel level of glycosylation or lignan composition to maximize the yields of lignans with therapeutic or protective potential .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLPXFRWJUZTMG-DNABOVRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257273
Record name Secoisolariciresinol 9-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secoisolariciresinol monoglucoside

CAS RN

63320-67-2
Record name Secoisolariciresinol 9-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63320-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secoisolariciresinol 9-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
K Ghose, K Selvaraj, J McCallum, CW Kirby… - BMC plant biology, 2014 - Springer
… Secoisolariciresinol (SECO) undergoes sequential glucosylations by UGT74S1 that catalyzes both the first glucosylation of SECO to form secoisolariciresinol monoglucoside (SMG) and …
Number of citations: 64 link.springer.com
JP Yuan, X Li, SP Xu, JH Wang… - Journal of agricultural and …, 2008 - ACS Publications
… The results also indicated that the main acid hydrolysates of SDG included secoisolariciresinol monoglucoside (SMG), SECO, and anhydrosecoisolariciresinol (anhydro-SECO) and that …
Number of citations: 53 pubs.acs.org
X Li, JP Yuan, SP Xu, JH Wang, X Liu - Journal of Chromatography A, 2008 - Elsevier
… In addition, secoisolariciresinol monoglucoside (SMG) has been found to be an intermediate product during the deglycosylation of SDG to form SECO by human intestinal bacteria [20]. …
Number of citations: 91 www.sciencedirect.com
B Fofana, K Ghose, J McCallum, FM You, S Cloutier - BMC Plant Biology, 2017 - Springer
… SDG secoisolarciresinol diglucoside, SMG secoisolariciresinol monoglucoside, SMGal secoisolariciresinol monogalactoside. c. UPLC chromatograms (280 nm) showing the reaction …
Number of citations: 23 link.springer.com
J Fang, A Ramsay, S Renouard, C Hano… - Frontiers in Plant …, 2016 - frontiersin.org
The concentration of secoisolariciresinol diglucoside (SDG) found in flaxseed (Linum usitatissimum L.) is higher than that found in any other plant. It exists in flaxseed coats as an SDG-3…
Number of citations: 13 www.frontiersin.org
L Roncaglia, A Amaretti, S Raimondi… - Applied Microbiology …, 2011 - Springer
… One of two glucose moieties is first removed from SDG to produce secoisolariciresinol monoglucoside (SMG), which is further deglycosylated to yield aglycone SECO (Yuan et al. 2008). …
Number of citations: 60 link.springer.com
GA Dubrow, E Tello, E Schwartz, DP Forero… - Food Chemistry, 2022 - Elsevier
… Secoisolariciresinol monoglucoside and (+)-isolariciresinol monoglucoside were purchased from BioBioPha (Yunnan, PR China), 1-hexanoyl-phloroglucinol-2-O-β-d-glucoside was …
Number of citations: 7 www.sciencedirect.com
B Fofana, K Ghose, A Somalraju, J McCallum… - Frontiers in Plant …, 2017 - frontiersin.org
Flax secoisolariciresinol (SECO) diglucoside (SDG) lignan is an emerging natural product purported to prevent chronic diseases in humans. SECO, the aglycone form of SDG, has …
Number of citations: 14 www.frontiersin.org
P Kezimana, AA Dmitriev, AV Kudryavtseva… - Frontiers in …, 2018 - frontiersin.org
Secoisolariciresinol diglucoside (SDG), found mainly in flaxseed, is one of the essential lignans. SDG, as well as the beneficial fatty acid composition and high fiber content, has made …
Number of citations: 79 www.frontiersin.org
DY Zhang, XX Wang, PY Zhuang, YJ Feng… - … Systematics and Ecology, 2019 - Elsevier
Twenty-two known compounds were isolated from the 95% alcohol extract of the fruits of Illicium simonsii Maxim, including seven sesquiterpenoids (16–22) and fifteen lignans (1–15). In …
Number of citations: 6 www.sciencedirect.com

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